Product packaging for N,N-Dicyclohexylbenzamide(Cat. No.:CAS No. 1035-52-5)

N,N-Dicyclohexylbenzamide

Cat. No.: B12005492
CAS No.: 1035-52-5
M. Wt: 285.4 g/mol
InChI Key: QJUBWCXHSCFIHV-UHFFFAOYSA-N
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Description

N,N-Dicycylclohexylbenzamide is a tertiary benzamide compound of significant interest in modern synthetic organic chemistry research. Its primary research value lies in its application as a precursor or model substrate in the development of novel, transition metal-free synthetic methodologies. A key area of investigation involves its use in direct alkylation reactions; due to the resonance stability of the amide bond, amides are typically poor electrophiles, but N,N-dicyclohexylbenzamide can participate in selective nucleophilic acyl substitution reactions promoted by strong bases like lithium diisopropylamide (LDA) . This reactivity is exploited to achieve the direct benzoylation of methyl sulfides, enabling the efficient and selective synthesis of α-sulfenylated ketones, which are valuable motifs in the development of bioactive compounds and functional materials . The robust and sterically hindered N,N-dicyclohexyl structure contributes to its stability and can influence the selectivity and outcome of reactions. Researchers utilize this compound to explore challenging transformations of the typically inert amide functional group, providing a versatile building block for the synthesis of complex ketones under mild conditions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO B12005492 N,N-Dicyclohexylbenzamide CAS No. 1035-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1035-52-5

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dicyclohexylbenzamide

InChI

InChI=1S/C19H27NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

QJUBWCXHSCFIHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Historical Context and Evolution of Benzamide Derivatives in Synthetic Chemistry

Benzamide (B126), the simplest amide derivative of benzoic acid, and its related structures are fundamental scaffolds in organic chemistry. wikipedia.orgresearchgate.net Historically, the formation of the amide bond has been a central focus of synthetic methods, given its prevalence in biological systems and materials science. researchgate.netresearchgate.net Benzamide derivatives are typically synthesized through methods such as the amidation of acid chlorides derived from benzoic acids, the hydrolysis of aromatic nitriles, or through modern catalytic approaches like aminocarbonylation. researchgate.netresearchgate.net

The evolution of research into benzamide derivatives has been driven by their wide-ranging applications. In medicinal chemistry, the benzamide scaffold is a substructure in numerous pharmaceutical agents, exhibiting a diverse array of biological activities. researchgate.net These include roles as antitumor agents, glucokinase activators, and acetylcholinesterase inhibitors. researchgate.nettandfonline.com The ability to readily functionalize the aromatic ring and the amide nitrogen has allowed chemists to create vast libraries of substituted benzamides, leading to the development of commercial drugs. wikipedia.orgbeilstein-journals.org In materials science, benzamide structures are incorporated into polymers. researchgate.net The continuous development of new synthetic methodologies and the exploration of novel applications ensure that benzamide derivatives remain a dynamic and significant area of chemical research. researchgate.netresearchgate.net

Significance of N,n Dicyclohexylbenzamide As a Model Substrate and Ligand Scaffold

The specific structure of N,N-Dicyclohexylbenzamide, with its bulky, non-planar cyclohexyl groups, makes it a valuable tool in chemical research, particularly as a model substrate to probe reaction mechanisms and as a scaffold for designing specialized ligands.

As a model substrate , its steric hindrance is a key feature. For instance, in a study comparing the hydrolysis rates of various benzamides, this compound was used as a model compound. Its hydrolysis was found to be significantly slower—by a factor of at least 10⁵—than that of o-benzamido-N,N-dicyclohexylbenzamide under identical acidic conditions. researchgate.net This vast difference in reactivity highlighted the role of anchimeric assistance (neighboring group participation) from the ortho-benzamido group in the latter compound, an effect that is absent in the sterically hindered but electronically simpler this compound. researchgate.net It has also been employed as a substrate in transition metal-catalyzed reactions. In studies on iridium-catalyzed C-H borylation, this compound was shown to be an effective substrate, undergoing selective borylation at the ortho-position of the benzoyl ring in a 94% yield. mdpi.com

As a ligand scaffold , the benzamide (B126) framework is crucial in the design of molecules that can coordinate to metal centers. lookchem.com The N,N-dicyclohexyl substitution provides a sterically demanding and well-defined three-dimensional architecture. This is a desirable trait in designing ligands for asymmetric catalysis, where the ligand's shape is critical for controlling the stereochemical outcome of a reaction. chimia.ch While this compound itself is used as a ligand to form stable metal complexes, its derivatives are also of interest. lookchem.com The benzamide core can be systematically modified, for example, through the C-H functionalization mentioned previously, to introduce new coordinating groups, thus altering the electronic and steric properties of the resulting ligand. mdpi.com This modularity is a hallmark of a useful ligand scaffold.

Scope and Objectives of Academic Investigations Involving N,n Dicyclohexylbenzamide

Strategies for the Formation of N,N-Disubstituted Amides

The synthesis of N,N-disubstituted amides, such as this compound, is a fundamental transformation in organic chemistry. These compounds are typically formed by creating an amide bond between a carboxylic acid derivative and a secondary amine.

Amide Bond-Forming Reactions Utilizing Carbodiimide Reagents

Carbodiimide reagents are widely employed for the formation of amide bonds, particularly in peptide synthesis and general organic synthesis. wikipedia.org N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for these coupling reactions. peptide.comenamine.net The process involves the activation of a carboxylic acid (like benzoic acid) by DCC. This activation forms a highly reactive O-acylisourea intermediate. The intermediate is then susceptible to nucleophilic attack by a secondary amine, such as dicyclohexylamine (B1670486).

This reaction efficiently yields the desired N,N-disubstituted amide. enamine.net A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is nearly insoluble in many common organic solvents and precipitates out of the reaction mixture, facilitating its removal. wikipedia.orgpeptide.com To minimize potential side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with the carbodiimide. peptide.com

The general mechanism for DCC-mediated amide formation is as follows:

The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea intermediate.

The amine then attacks the carbonyl carbon of this activated intermediate.

The tetrahedral intermediate collapses, forming the amide and the N,N'-dicyclohexylurea byproduct. analis.com.my

Direct Acylation Approaches

Direct acylation represents a classical and straightforward method for synthesizing amides. The most common variant is the Schotten-Baumann reaction, which involves treating an amine with an acid halide (e.g., benzoyl chloride) in the presence of a base. This method is highly effective for a wide range of amines, including secondary amines like dicyclohexylamine, to produce N,N-disubstituted amides. The reaction is typically rapid and often exothermic.

More recent advancements have focused on the direct N-acylation of amides with aldehydes under oxidative conditions, often catalyzed by N-heterocyclic carbenes (NHC). researchgate.net While amides are generally poor electrophiles due to resonance stabilization, various strategies have been developed to activate them for nucleophilic acyl substitution reactions. nih.gov These can involve the use of specially designed activating groups or transition-metal catalysts. nih.gov Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by a strong base like lithium diisopropylamide (LDA), which proceeds via a directed ortho-lithiation mechanism. nih.gov

Functionalization and Derivatization of the Benzamide Core

Once the this compound scaffold is constructed, its aromatic core can be further modified. C-H bond functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates. mdpi.com

ortho-C-H Borylation Methodologies

Iridium-catalyzed C-H borylation is a premier method for converting inert C-H bonds into versatile C-B (boronate ester) bonds. mdpi.com These boronate esters are valuable synthetic intermediates that can be transformed into a wide array of functional groups. mdpi.com In the case of benzamides, the amide moiety can act as a directing group, controlling the regioselectivity of the borylation reaction. mdpi.comunirioja.es

The N,N-dicyclohexylamide group effectively directs the iridium catalyst to the ortho position of the benzene (B151609) ring, leading to selective C-H borylation. mdpi.com The reaction typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, in conjunction with a bipyridine ligand and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comresearchgate.net

Recent studies have shown that using 5-trifluoromethylated bipyridine ligands can induce a high degree of ortho-selectivity in the borylation of various benzamides. unirioja.es For instance, the borylation of this compound using [Ir(OMe)(COD)]₂, a specific 5-CF₃ substituted bipyridine ligand (CF₃-Bpy), and B₂pin₂ resulted in the ortho-borylated product in a 98% yield. mdpi.com This high efficiency underscores the power of ligand modification in controlling the outcome of catalytic reactions.

The nature of the N-substituents on the benzamide has a significant impact on the efficiency and outcome of the Ir-catalyzed ortho-C-H borylation. mdpi.comresearchgate.net Studies comparing various N,N-disubstituted benzamides reveal differences in reactivity, likely stemming from both steric and electronic effects of the substituents.

Under optimized reaction conditions, tertiary benzamides with a range of N-alkyl and N-aryl groups undergo successful ortho-borylation. mdpi.com For example, this compound consistently provides high yields of the desired ortho-borylated product. mdpi.comresearchgate.net The steric bulk of the dicyclohexyl groups appears to be well-tolerated and may even contribute to the stability of the catalytic intermediate that favors the ortho-selective pathway. Comparing different substituents shows that while most tertiary benzamides are effective substrates, the yields can vary. mdpi.comunirioja.es

Effect of N-Substituents on Ir-Catalyzed ortho-C-H Borylation of Tertiary Benzamides

N-SubstituentsProductYield (%)Reference
N,N-Dicyclohexylortho-borylated this compound94 mdpi.comresearchgate.net
N,N-Dicyclohexylortho-borylated this compound98 mdpi.com
N,N-Dimethylortho-borylated N,N-dimethylbenzamide82 mdpi.comresearchgate.net
N,N-Dimethylortho-borylated N,N-dimethylbenzamide83 mdpi.comunirioja.es
N,N-Diethylortho-borylated N,N-diethylbenzamide92 mdpi.com
N,N-Dihexylortho-borylated N,N-dihexylbenzamide92 mdpi.com
N,N-Diphenylortho-borylated N,N-diphenylbenzamide85 mdpi.com
N-Methyl-N-methoxyortho-borylated N-methyl-N-methoxybenzamide83 mdpi.com
Arene Scope and Substrate Specificity in C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the synthesis of various borylated aromatic compounds. The reaction's effectiveness is often influenced by the steric and electronic properties of the substrates. mdpi.commdpi.com

In the context of tertiary benzamides, the iridium-catalyzed ortho-C-H borylation has been studied with various N-substituents. For instance, this compound can be borylated at the ortho position, achieving a high yield of 94%. mdpi.com The reaction is not limited to dicyclohexyl groups; other N,N-dialkylbenzamides with different alkyl groups are also compatible with these conditions. mdpi.com

The scope of the arene unit has been explored using N,N-diisopropylbenzamides as a model. mdpi.com The results indicate that the substitution pattern on the aromatic ring plays a crucial role in the reaction's outcome.

2-Substituted N,N-diisopropylbenzamides : Electron-rich substituents like methyl and phenyl at the 2-position lead to the corresponding ortho-borylated products in good yields (82% and 73%, respectively). mdpi.com

3-Substituted N,N-diisopropylbenzamides : A range of substituents at the 3-position, including electron-donating groups like methyl (Me), methoxy (B1213986) (OMe), and n-butoxy (On-Bu), as well as a phenyl (Ph) group, are well-tolerated, affording the ortho-borylated products in high yields (92-98%). mdpi.com Even a bromo substituent is tolerated, yielding the desired product in 94% yield. mdpi.com

4-Substituted N,N-diisopropylbenzamides : The reaction is also effective for benzamides with substituents at the para-position.

Electron-withdrawing groups : The presence of an electron-withdrawing trifluoromethyl (CF3) group is tolerated, providing the ortho-borylated product in 90% yield. mdpi.com

This methodology allows for the synthesis of arenes with different boron-containing groups, which are valuable intermediates for further transformations like Suzuki-Miyaura cross-coupling reactions. mdpi.com

Table 1: Arene Scope of Iridium-Catalyzed C-H Borylation of Tertiary Benzamides mdpi.com

Substrate (N,N-diisopropylbenzamide)SubstituentPositionYield (%)
26a Methyl2-82
26b Phenyl2-73
26i Methyl3-98
26j Methoxy3-92
26k Bromo3-94
26l Phenyl3-98
26n n-Butoxy3-96
26g Trifluoromethyl3-90

This table is interactive. You can sort and filter the data.

Alkylation of N,N-Dialkyl Benzamides

The alkylation of N,N-dialkyl benzamides presents a significant challenge due to the low electrophilicity of the amide carbonyl group, a consequence of resonance stabilization. nih.govnih.gov Overcoming this requires specific activation strategies.

Recent advancements have led to the development of transition-metal-free methods for the direct alkylation of N,N-dialkyl benzamides. nih.govnih.govresearchgate.netx-mol.com One such protocol utilizes lithium diisopropylamide (LDA) to facilitate the reaction between N,N-dialkyl benzamides and methyl sulfides. nih.govresearchgate.net This approach avoids the need for transition-metal catalysts or pre-functionalized organometallic reagents. nih.govresearchgate.net

The proposed mechanism involves the directed ortho-lithiation of the benzamide by LDA, which then promotes the deprotonation of the methyl sulfide. nih.govresearchgate.net This generates a carbanion intermediate that subsequently undergoes a nucleophilic acyl substitution with the benzamide. nih.gov This method provides an efficient route to α-sulfenylated ketones. nih.govresearchgate.net

A key aspect of the aforementioned transition-metal-free alkylation is the selective deprotonative functionalization of the methyl C-H bond of methyl sulfides. nih.gov LDA, a relatively weak base compared to organolithium reagents, is capable of this selective deprotonation. nih.gov The in-situ formation of a reactive carbanion at a low concentration helps to prevent side reactions, leading to a more selective transformation. nih.gov This strategy has also been applied to the benzylic aroylation of toluene (B28343) with tertiary benzamides. nih.gov

Transition Metal-Free Alkylation Protocols

Formation of Arenediazonium Salt Derivatives

Arenediazonium salts are versatile intermediates in organic synthesis, readily prepared from aromatic amines. lumenlearning.comlibretexts.org They serve as precursors for a wide array of aromatic compounds. libretexts.org

The formation of arenediazonium salts from aminobenzamide precursors is typically achieved through diazotization. researchgate.netscielo.brresearchgate.net This process involves the reaction of an aromatic primary amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid. lumenlearning.comacs.org The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. lumenlearning.comlibretexts.org

Traditional methods often employ strong acids like hydrochloric acid or sulfuric acid. rsc.org However, milder and more efficient protocols have been developed. One such method utilizes a polymer-supported nitrite reagent in combination with p-toluenesulfonic acid, allowing for the formation of stable diazonium tosylate salts under gentle conditions. rsc.org This approach is compatible with a wide range of functional groups on the aryl ring and the amide substituent. rsc.org Another mild approach uses saccharin (B28170) and tert-butyl nitrite to generate the diazonium salt in situ. scispace.com

The diazotization of 2-aminobenzamides can be followed by an intramolecular cyclization to produce 1,2,3-benzotriazin-4(3H)-ones, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.netscielo.bracs.orgrsc.org

Aryldiazonium fluoroborates are known to decompose upon heating, a reaction known as the Balz-Schiemann reaction, to yield aryl fluorides, nitrogen gas, and boron trifluoride. researchgate.netacs.org The thermal stability of these salts varies, with most decomposing at temperatures between 100 and 200 °C. researchgate.net

The rate of thermal decomposition is influenced by the substituents on the aromatic ring and the nature of the counterion. shu.ac.uk Electron-donating groups at the ortho and para positions tend to increase the stability of the diazonium salt. shu.ac.uk The counterion also plays a role, with tetrafluoroborate (B81430) salts generally exhibiting greater stability than hexafluorophosphate (B91526) salts. shu.ac.uk

The thermolysis of benzenediazonium (B1195382) tetrafluoroborate in the solid state has been studied, with decomposition starting at temperatures above 348 K. researchgate.net A proposed kinetic scheme suggests the formation of a neutral complex, [C6H5δ+⋯BF4δ−], which then decomposes through a free-radical chain mechanism. researchgate.net The decomposition can be hazardous, and carrying it out in a high-boiling solvent is often preferred to control the reaction. researchgate.netacs.org

Diazotization of Aminobenzamide Precursors

Synthesis of Oxygenated this compound Derivatives

The introduction of oxygen-containing functional groups, such as hydroxyl and methoxy moieties, onto the this compound scaffold gives rise to a class of derivatives with modified physicochemical properties. The synthetic strategies to achieve these oxygenated congeners often involve the use of appropriately substituted starting materials or the direct functionalization of a pre-formed benzamide core.

One straightforward approach involves the reaction of a functionalized benzoyl chloride with dicyclohexylamine. For instance, N,N-dicyclohexyl-4-hydroxybenzamide can be prepared from 4-hydroxybenzonitrile, although the specific multi-step procedure from this starting material is part of a broader synthetic sequence. googleapis.com A more direct precursor, if available, would be 4-hydroxybenzoyl chloride.

Alternatively, halogenated this compound derivatives can serve as versatile intermediates for the introduction of oxygenated functions. For example, 4-bromo-N,N-dicyclohexylbenzamide is a key precursor for creating more complex derivatives. molaid.com This bromo-substituted compound can potentially undergo nucleophilic substitution or cross-coupling reactions to introduce hydroxyl or alkoxy groups.

The synthesis of methoxy-substituted derivatives has also been documented. N,N-Dicyclohexyl-4-(2-methoxy-quinolin-6-yl)benzamide, for example, is synthesized from 4-bromo-N,N-dicyclohexylbenzamide. molaid.com This highlights the utility of the halogenated intermediate in building more elaborate oxygenated structures. Another example is the preparation of N-(2-methoxy-1-(methoxymethyl)ethyl)-4-hydroxybenzamide, which showcases the diversity of oxygenated functionalities that can be incorporated. googleapis.com

Furthermore, direct C-H functionalization techniques are emerging as powerful tools. While not a direct oxygenation method, the iridium-catalyzed ortho-C-H borylation of this compound yields an intermediate that can be subsequently converted to a hydroxyl group, offering a regioselective pathway to ortho-oxygenated derivatives. mdpi.comresearchgate.net

The following tables summarize the key findings from the synthesis of selected oxygenated this compound derivatives.

Table 1: Synthesis of N,N-Dicyclohexyl-4-hydroxybenzamide

PrecursorReagents and ConditionsProductYield (%)Reference
N,N-dicyclohexyl-4-hydroxybenzamideNot detailed in abstract2-[3-(4-(N,N-Dicyclohexylcarbamoyl)phenoxy)propoxy]-N,N-dicyclohexylbenzamideNot specified googleapis.com

The provided abstract mentions the use of N,N-dicyclohexyl-4-hydroxybenzamide as a starting material for a subsequent reaction, implying its prior synthesis.

Table 2: Synthesis of Methoxy-Substituted this compound Congeners

PrecursorReagents and ConditionsProductYield (%)Reference
4-bromo-N,N-dicyclohexylbenzamide(2-methoxyquinolin-6-yl)boronic acid, Pd catalystN,N-Dicyclohexyl-4-(2-methoxyquinolin-6-yl)benzamideNot specified molaid.com

Table 3: Functionalization of this compound via Borylation

SubstrateReagents and ConditionsProductYield (%)Reference
This compoundIr-catalyst, Bpin-Hortho-Borylated this compound94 mdpi.comresearchgate.net

This ortho-borylated product is a key intermediate that can be converted to the corresponding phenol (B47542) (ortho-hydroxy-N,N-dicyclohexylbenzamide) through oxidation.

Elucidation of Reaction Pathways

The transformation of this compound can proceed through several distinct mechanistic pathways, each influenced by the specific reagents and conditions employed. These pathways include directed ortho-lithiation, photoredox hydroamination, and acid-catalyzed hydrolysis.

Directed ortho-Lithiation and Nucleophilic Acyl Substitution

Directed ortho-lithiation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to the ortho-position. wikipedia.org In the case of this compound, the amide functionality serves as an effective DMG. The process is initiated by the interaction of an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), with the amide's carbonyl oxygen. wikipedia.orguwindsor.ca This coordination brings the lithium atom in proximity to the ortho-protons of the benzene ring, facilitating deprotonation by the basic alkyl group of the organolithium reagent to form an ortho-lithiated intermediate. wikipedia.orgresearchgate.net This aryllithium species is then poised to react with various electrophiles in a nucleophilic acyl substitution reaction, leading to the formation of ortho-substituted benzamide derivatives. wikipedia.orgunito.it

The choice of the organolithium reagent can influence the reaction outcome. For instance, the use of the sterically hindered tert-butyllithium often favors the ortho-lithiation pathway over direct nucleophilic attack at the amide carbonyl. unito.it In contrast, less sterically demanding organolithiums may lead to nucleophilic acyl substitution reactions. unito.it Studies have shown that the reaction of ortho-lithiated N,N-diisopropylbenzamides with electrophiles like benzaldehyde (B42025) and various halogenating agents proceeds smoothly to yield the corresponding ortho-functionalized products. unito.it

A study on the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as the base revealed that the reaction is promoted by the directed ortho-lithiation of the benzamide. nih.gov This lithiated intermediate then facilitates the deprotonation of the methyl sulfide, which in turn acts as a nucleophile, attacking the amide carbonyl to form α-sulfenylated ketones. nih.gov

SubstrateReagentProductYield (%)
This compound1. t-BuLi 2. Electrophileortho-Functionalized this compoundVaries with electrophile
N,N-Diisopropylbenzamide1. t-BuLi 2. Benzaldehydeortho-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide68
N,N-Diisopropylbenzamide1. t-BuLi 2. I2ortho-Iodo-N,N-diisopropylbenzamide70

Table showing examples of directed ortho-lithiation followed by reaction with an electrophile. unito.it

Photoredox Anti-Markovnikov Hydroamination

Photoredox catalysis offers a modern approach to achieve anti-Markovnikov hydroamination of alkenes, a transformation that is challenging to accomplish using traditional methods. nih.gov This process allows for the addition of an N-H bond across a carbon-carbon double bond, with the nitrogen atom adding to the less substituted carbon. While specific studies focusing solely on this compound in this context are not prevalent, the general mechanism provides a framework for understanding its potential reactivity.

The reaction is typically initiated by a photocatalyst, often an acridinium (B8443388) salt, which, upon excitation by visible light, becomes a potent oxidant. organic-chemistry.orgd-nb.info This excited photocatalyst can oxidize an amine substrate, generating a nitrogen-centered radical cation. nih.gov In an intermolecular reaction, this radical cation can then add to an alkene in an anti-Markovnikov fashion. A hydrogen atom donor, such as thiophenol, is often employed to complete the catalytic cycle by reducing an intermediate and regenerating the active catalyst. organic-chemistry.org This methodology has been successfully applied to a range of amine nucleophiles and alkenes, providing direct access to valuable phenethylamine (B48288) derivatives and other nitrogen-containing compounds. nih.gov

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of amides, including this compound, is a fundamental reaction that can be catalyzed by acid. allen.in The general mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.compearson.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compearson.com Subsequent proton transfer and elimination of the amine moiety yield a carboxylic acid and the corresponding protonated amine. pearson.com

A fascinating aspect of amide hydrolysis is the potential for neighboring group participation. Research has shown that the presence of an ortho-benzamido group can significantly accelerate the acid-catalyzed hydrolysis of this compound. dss.go.th In one study, o-benzamido-N,N-dicyclohexylbenzamide was found to hydrolyze at the N,N-dicyclohexylamide linkage at a rate at least 104 times faster than this compound itself under the same conditions (aqueous acetic acid with sulfuric acid at 80°C). dokumen.pub This dramatic rate enhancement is attributed to the nucleophilic assistance provided by the neighboring o-benzamido group. dss.go.th

The formation of a tetrahedral intermediate is a cornerstone of the acid-catalyzed hydrolysis mechanism. pearson.com After the initial protonation of the carbonyl oxygen, the nucleophilic attack by water leads to this key intermediate. masterorganicchemistry.compearson.com For a general amide, this intermediate then undergoes a proton transfer, typically from the newly added water molecule to the nitrogen atom, making the amine a better leaving group. pearson.com The C-N bond then cleaves, releasing the amine and forming the carboxylic acid. pearson.com In cases involving neighboring group participation, such as with the o-benzamido group, the intermediate can be more complex, involving the participating group in a cyclic structure that facilitates the cleavage of the primary amide bond.

Role of o-Benzamido Group Participation

Kinetic Studies and Rate Law Determinations

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for elucidating the reaction mechanism. numberanalytics.comsolubilityofthings.com The rate law for a reaction is a mathematical expression that relates the reaction rate to the concentrations of the reactants. solubilityofthings.comlibretexts.org

For the transformations of this compound, the rate law would be determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.org For example, in the acid-catalyzed hydrolysis, the rate law would likely take the form:

Rate = k[this compound]m[H+]n

where k is the rate constant, and m and n are the reaction orders with respect to the amide and the acid catalyst, respectively. solubilityofthings.com These orders must be determined experimentally. libretexts.orglibretexts.org

Kinetic data can provide valuable insights into the rate-determining step of the reaction. numberanalytics.com For instance, if the reaction is first-order with respect to the amide, it suggests that the unimolecular decomposition of a protonated amide intermediate could be the slowest step. Analyzing reaction kinetics through methods like plotting concentration versus time can help determine the reaction order and the rate constant. upi.edu

Influence of Reactant Concentration and Solvent Effects

The rate of chemical transformations involving this compound is significantly influenced by the concentration of reactants and the nature of the solvent.

Reactant Concentration: In chemical kinetics, the rate of a reaction is often dependent on the concentration of the reactants. ukzn.ac.za The precise relationship is defined by the reaction's rate law, which is determined experimentally. ukzn.ac.za For a generic reaction involving this compound, the rate can be expressed as:

Rate = k[this compound]m[Reactant B]n

Here, 'k' is the rate constant, and the exponents 'm' and 'n' represent the order of the reaction with respect to each reactant. These orders must be found by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. github.io An increase in reactant concentration typically leads to a higher reaction rate because it increases the frequency of collisions between reacting molecules. chemrevise.org

Interactive Table: Hypothetical Data for Determining Reaction Order The following table illustrates how experimental data could be used to determine the reaction orders for a transformation of this compound.

ExperimentInitial [this compound] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10⁻³
20.200.104.0 x 10⁻³
30.100.208.0 x 10⁻³

In this hypothetical example, doubling the concentration of this compound (Exp. 1 vs. 2) doubles the rate, suggesting the reaction is first order (m=1) with respect to it. Doubling the concentration of Reactant B (Exp. 1 vs. 3) quadruples the rate, suggesting the reaction is second order (n=2) with respect to it.

Solvent Effects: The choice of solvent plays a critical role in the kinetics of a reaction by influencing the stability of reactants, transition states, and intermediates. numberanalytics.com Solvents can be broadly categorized based on their polarity and their ability to donate or accept protons.

For reactions involving charged intermediates, such as the acid-catalyzed hydrolysis of amides, polar protic solvents are often effective. numberanalytics.comresearchgate.net For instance, the acid-catalyzed hydrolysis of o-benzamido-N,N-dicyclohexylbenzamide, a related compound, occurs in aqueous acetic acid with sulfuric acid. researchgate.net The polar solvent stabilizes the charged tetrahedral intermediate formed during the reaction. In contrast, non-polar solvents might be used for reactions involving non-polar reactants and intermediates. chemrxiv.org Aprotic polar solvents can be particularly effective for reactions like SN2, as they can solvate cations well while leaving the nucleophile relatively free and reactive. iitk.ac.inuchile.cl The ability of a solvent to form hydrogen bonds can also significantly alter reaction rates. chemrxiv.orguchile.cl

Interactive Table: General Solvent Effects on Reaction Mechanisms

Solvent TypeExample(s)General Effect on MechanismPotential Application for this compound
Polar Protic Water, Methanol, Acetic AcidStabilizes both cations and anions, particularly effective at solvating charged transition states and intermediates through hydrogen bonding. numberanalytics.comAcid-catalyzed hydrolysis, where protonation and charged intermediates are key. researchgate.net
Polar Aprotic DMSO, DMF, AcetonitrileSolvates cations well but not anions; can increase the rate of reactions where an anion is a key reactant (e.g., a nucleophile). iitk.ac.inNucleophilic substitution reactions at a position activated on the benzoyl ring.
Non-Polar Hexane, Toluene, Diethyl etherMinimally solvates reactants, suitable for reactions between non-polar species.Reactions where charge separation is minimal in the transition state.

Identification of Rate-Determining Steps

For transformations of this compound, identifying the RDS is crucial for understanding and optimizing the reaction. A classic example is the acid-catalyzed hydrolysis of the amide bond. While specific kinetic studies on this compound are not widely published, the mechanism can be inferred from the general mechanism of amide hydrolysis.

The reaction proceeds through several steps:

Protonation (Fast Equilibrium): The amide oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack (Slow): A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a charged tetrahedral intermediate. This step involves breaking the stable amide resonance and is typically the slow, rate-determining step. masterorganicchemistry.com

Proton Transfer (Fast): A proton is transferred from the oxygen atom (of the former water molecule) to the nitrogen atom.

Leaving Group Departure (Fast): The C-N bond breaks, and the neutral dicyclohexylamine departs, leaving behind a protonated carboxylic acid.

Deprotonation (Fast): The protonated benzoic acid is deprotonated by a base (like water) to give the final product and regenerate the acid catalyst.

Catalytic Effects on Reaction Rates

In the context of this compound transformations, catalysis is essential for many processes.

Acid Catalysis: As discussed, the hydrolysis of the amide bond is extremely slow under neutral conditions but is significantly accelerated by an acid catalyst. researchgate.net The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, which greatly increases the electrophilicity of the carbonyl carbon. This stabilization of the subsequent transition state lowers the activation energy for the rate-determining nucleophilic attack, thereby increasing the reaction rate. researchgate.net

Interactive Chart: Effect of Catalyst on Activation Energy This chart illustrates how a catalyst provides a lower energy pathway for the reaction, increasing the rate.

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Stereochemical Outcomes and Isotopic Labeling Studies

Stereochemical Outcomes

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of reaction mechanisms. uou.ac.in In reactions involving this compound, the bulky dicyclohexyl groups can exert significant steric influence, directing the stereochemical outcome of reactions.

If a reaction creates a new stereocenter, the product can exist as different stereoisomers (enantiomers or diastereomers). msu.edu For example, if the carbonyl group of this compound were to be reduced to a secondary alcohol, a new chiral center would be formed at the benzylic carbon. The approach of the reducing agent (e.g., a hydride) could be hindered by the large cyclohexyl groups, leading to a preferential formation of one stereoisomer over another (diastereoselectivity). The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. harvard.edu In many cases, reactions proceed through the lowest energy transition state, which often minimizes steric repulsions, a principle illustrated by models like the Zimmerman-Traxler model for aldol (B89426) reactions. harvard.edu An SN2 reaction at a chiral center typically results in an inversion of stereochemistry, while an SN1 reaction often leads to racemization. libretexts.org

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a reaction. cea.fr By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), chemists can track the position of that atom in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy. isotope.comcreative-biostructure.com

For this compound transformations, isotopic labeling could provide definitive evidence for proposed mechanisms:

Hydrolysis Mechanism: To confirm the origin of the oxygen atom in the benzoic acid product during hydrolysis, the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). If the resulting benzoic acid contains ¹⁸O, it confirms that the attack came from the solvent water molecule, as predicted by the mechanism.

Rearrangement Reactions: If this compound were to undergo a rearrangement, labeling the carbonyl carbon with ¹³C or the nitrogen with ¹⁵N would allow its position to be tracked, confirming whether specific bonds are broken and reformed.

Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (²H), at a position where a bond is broken in the rate-determining step can slow down the reaction. Measuring this KIE can confirm whether a specific C-H bond cleavage is part of the RDS.

Interactive Table: Application of Isotopic Labeling in Mechanistic Studies

Isotope LabelLabeled ReactantMechanistic QuestionExpected Outcome if Hypothesis is Correct
¹⁸O H₂¹⁸O (solvent)What is the source of the new oxygen in benzoic acid during hydrolysis?The ¹⁸O isotope will be incorporated into the carboxylic acid product.
¹³C N,N-Dicyclohexyl- [carbonyl-¹³C]benzamideDoes the carbonyl carbon remain in the benzoyl moiety during a complex transformation?The ¹³C label will be found in the carbonyl group of the product derived from the benzoyl part.
¹⁵N N,N-Dicyclohexyl-[¹⁵N]benzamideIs the C-N amide bond cleaved during the reaction?The ¹⁵N label will be found exclusively in the dicyclohexylamine product after hydrolysis.
²H (D) This compound labeled with deuterium at a specific C-H bondIs the cleavage of this C-H bond the rate-determining step?A primary kinetic isotope effect (slower reaction rate) will be observed.

Theoretical and Computational Chemistry Approaches to N,n Dicyclohexylbenzamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential for analyzing reaction mechanisms and predicting chemical phenomena. rsc.orgscirp.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large molecules like N,N-Dicyclohexylbenzamide. nrel.gov These calculations can determine optimized geometries, vibrational frequencies, and various electronic properties. rsdjournal.orgnrel.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. From this geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. Analysis of the C-N amide bond is particularly important, as its length and the planarity around the nitrogen atom reveal the extent of resonance between the nitrogen lone pair and the carbonyl group. mdpi.comsioc-journal.cn The disruption of favorable interactions between the nitrogen and the carbonyl carbon, which occurs during bond rotation, influences the rotational energy barrier. mdpi.com

Computational methods can provide detailed data on the molecule's structural parameters. The table below illustrates typical data obtained from such calculations.

Table 1: Calculated Structural Parameters for this compound from DFT Geometry Optimization
ParameterDescriptionSignificance
C=O Bond LengthThe distance between the carbonyl carbon and oxygen atoms.Indicates the strength and character of the carbonyl double bond.
C-N Amide Bond LengthThe distance between the carbonyl carbon and the amide nitrogen.Reveals the degree of double bond character due to resonance, affecting the rotational barrier. mdpi.com
N-Ccyclohexyl Bond LengthThe distance between the amide nitrogen and the carbon of a cyclohexyl group.Provides insight into the steric and electronic influence of the cyclohexyl substituents.
O=C-N Bond AngleThe angle formed by the oxygen, carbonyl carbon, and nitrogen atoms.Defines the geometry around the central amide group, which is typically close to 120° for a planar sp² hybridized system.
C-N-C Bond AngleThe angle between the carbonyl carbon, nitrogen, and a cyclohexyl carbon.

Quantum chemical calculations are instrumental in mapping reaction pathways by identifying reactants, products, and high-energy transition states. youtube.com A transition state represents the energy maximum along a reaction coordinate, and its structure provides crucial information about the mechanism of a chemical transformation. youtube.comnih.gov By calculating the energies of these stationary points, a reaction's energy profile can be constructed, revealing its activation energy—the barrier that must be overcome for the reaction to proceed. frontiersin.org

For example, in the acid-catalyzed hydrolysis of a related compound, o-benzamido-N,N-dicyclohexylbenzamide, several mechanisms can be proposed where the ortho-substituent participates in the reaction. researchgate.netdokumen.pub DFT calculations can be used to model the transition states for each proposed pathway, determining which has the lowest activation energy and is therefore the most likely to occur. researchgate.netdokumen.pub This analysis helps elucidate complex reaction mechanisms that involve intermediates and multiple steps. researchgate.netdokumen.pub

Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules using various calculated indices. scirp.orgmdpi.com These descriptors, derived from the molecule's electronic structure, help to understand how it will behave in a chemical reaction. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

Other indices, such as electrophilicity and nucleophilicity, offer a more quantitative scale for predicting reaction outcomes. mdpi.comnih.gov By analyzing these global and local reactivity descriptors, chemists can predict which sites on a molecule are most susceptible to electrophilic or nucleophilic attack, thereby rationalizing or predicting the regioselectivity of a reaction. mdpi.comucc.ie

Table 2: Conceptual DFT Reactivity Descriptors
DescriptorDefinitionSignificance in Predicting Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a stronger electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a stronger electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A small gap suggests high polarizability and chemical reactivity. scirp.org
Electrophilicity (ω)A global index measuring the stabilization in energy when the system acquires additional electronic charge.Allows for the classification of molecules as strong, moderate, or marginal electrophiles. mdpi.com
Nucleophilicity (N)A global index based on the HOMO energy, referenced to a standard.Allows for the classification of molecules as strong, moderate, or marginal nucleophiles. nih.gov

Transition State Characterization and Energy Profiles

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. nih.govfrontiersin.org For this compound, these methods can clarify the nature of non-covalent interactions, such as hydrogen bonds, which are critical in determining its physical properties and its role in larger molecular assemblies. scielo.org.mx

Although the N,N-dicyclohexylamide group lacks a donor proton, the carbonyl oxygen is a potent hydrogen bond acceptor. mdpi.com Theoretical methods can be used to model the interaction of this compound with hydrogen bond donor molecules (e.g., water, alcohols). rsc.org These calculations provide quantitative data on the strength and geometry of these interactions. nih.gov Key parameters include the hydrogen bond length (the distance between the donor hydrogen and the acceptor oxygen) and the bond angle. researchgate.net The interaction energy, calculated as the energy difference between the hydrogen-bonded complex and the individual molecules, quantifies the bond's strength. rsc.org These interactions are primarily electrostatic in nature. rsc.orgutexas.edu

Table 3: Theoretical Parameters for Characterizing Hydrogen Bonds
ParameterDescriptionTypical Values / Significance
H···A DistanceThe distance between the hydrogen atom (H) and the acceptor atom (A).Shorter distances generally indicate stronger bonds. For O-H···O bonds, this is typically 1.8–2.6 Å. researchgate.net
D–H···A AngleThe angle formed by the donor atom (D), the hydrogen (H), and the acceptor atom (A).An angle close to 180° indicates a strong, linear hydrogen bond.
Interaction Energy (Eint)The energy stabilizing the complex relative to the isolated monomers.Categorizes bonds as weak (0-4 kcal/mol), moderate (5-14 kcal/mol), or strong (15-40 kcal/mol). utexas.edu

The molecular electrostatic potential (MESP) is a property calculated to visualize the charge distribution of a molecule. mdpi.com It maps regions of positive and negative potential onto the molecule's surface, identifying sites prone to electrostatic interactions. The negative potential region around the carbonyl oxygen in this compound highlights its role as a nucleophilic and hydrogen-bond accepting site. rsc.org

From the MESP or the molecular wavefunction, partial atomic charges can be derived using various population analysis schemes. bohrium.comstackexchange.com These charges are not physical observables but are useful models for understanding molecular properties. bohrium.com Methods like Mulliken, ChelpG (Charges from Electrostatic Potentials using a Grid-based method), and Atoms in Molecules (AIM) assign a numerical charge to each atom. mdpi.comreading.ac.ukresearchgate.net Different methods can yield different charge values, so consistency in their application is crucial for meaningful comparisons. reading.ac.uk These atomic charges are fundamental inputs for classical molecular mechanics simulations. bohrium.com

Table 4: Comparison of Common Atomic Charge Calculation Methods
MethodBasis of CalculationKey Characteristic
MullikenBased on the system's wavefunction and the linear combination of atomic orbitals (LCAO). stackexchange.comSimple and widely available but highly dependent on the basis set used in the calculation. stackexchange.com
ChelpGDerived by fitting charges to reproduce the quantum mechanically calculated molecular electrostatic potential (MESP) on a grid of points. mdpi.comDesigned to reproduce electrostatic interactions well but can be sensitive to molecular conformation. reading.ac.uk
AIM (Atoms in Molecules)Partitions the electron density of a molecule into atomic basins based on the topology of the density. researchgate.netProvides a rigorous definition of an atom within a molecule, but charges can differ significantly from other methods. researchgate.net

Theoretical Assessment of Hydrogen Bonding Parameters

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is primarily dictated by rotations around three key single bonds: the C(O)-N amide bond and the two N-C cyclohexyl bonds. The interplay of steric hindrance between the bulky cyclohexyl groups and the phenyl ring, along with underlying stereoelectronic effects, governs the molecule's preferred three-dimensional structure.

The amide bond in tertiary amides like this compound possesses a significant partial double bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. fcien.edu.uyosti.gov This resonance stabilization imposes a high rotational barrier around the C(O)-N bond, which is typically in the range of 15–20 kcal/mol for amides. fcien.edu.uycolostate.edu This restricted rotation leads to the possibility of distinct cis and trans isomers. However, in N,N-disubstituted benzamides, the steric bulk of the substituents on the nitrogen atom generally favors a conformation where these groups are positioned to minimize steric clash. For this compound, the two cyclohexyl groups are expected to adopt a disposition that minimizes their interaction with each other and the benzoyl moiety. A crystal structure analysis of a related N-cyclohexyl benzamide (B126) derivative has confirmed a trans geometry for the amide bond as the lowest-energy structure. researchgate.net

The orientation of the benzoyl group relative to the amide plane is another critical conformational feature. In many N,N-disubstituted benzamides, the phenyl ring is significantly twisted out of the plane of the amide group to alleviate steric strain. For instance, in N,N-dimethylbenzamide, the torsional angle (ω) between the carbonyl and phenyl groups has been calculated to be around 40-60°. nih.gov This twisting disrupts the coplanarity and, consequently, the π-conjugation between the phenyl ring and the carbonyl group.

Stereoelectronic effects, beyond the dominant amide resonance, play a subtle but important role in defining the conformational preferences. These effects involve stabilizing interactions between filled and empty molecular orbitals that depend on their spatial orientation. basna.ir In the case of this compound, hyperconjugative interactions between the nitrogen lone pair (n) and the antibonding orbitals (σ) of the adjacent C-C and C-H bonds of the cyclohexyl rings, as well as the C(O)-phenyl bond, can influence the rotational barriers and the preferred dihedral angles. The specific orientation of the cyclohexyl groups relative to the amide plane will determine the extent of these stabilizing n → σ interactions. The electronic properties of the amide can be influenced by substituents, with electron-withdrawing groups on the phenyl ring potentially affecting the stereoelectronic environment of the amide bond. unirioja.es

Table 1: Representative Rotational Energy Barriers and Torsional Angles for Related Amides

CompoundMethodRotational Barrier (C(O)-N) (kcal/mol)Phenyl-C(O) Torsional Angle (ω) (°)Reference(s)
N,N-DimethylbenzamideRHF/ab initio~15.3 (gas phase)~40-60 fcien.edu.uynih.gov
N,N-DimethylacetamideExperimental (gas phase)15.3N/A fcien.edu.uy
Cyclohexyl N,N-dimethylcarbamateExperimental/DFT~15N/A colostate.edu
N-BenzoylpiperidineNot SpecifiedNot SpecifiedNot Specified rsc.org

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comresearchgate.net

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules like N,N-Dicyclohexylbenzamide. researchgate.net By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms within the molecule. rsc.org

Proton NMR provides specific information about the hydrogen atoms in a molecule. In a study detailing the synthesis of this compound, its ¹H NMR spectrum was recorded to confirm its structure. nih.gov The spectrum exhibits distinct signals corresponding to the protons on the aromatic benzoyl group and the aliphatic cyclohexyl rings. nih.gov

The aromatic protons typically appear as a multiplet in the downfield region (around 7.3-7.4 ppm), characteristic of a phenyl group. nih.gov The protons on the cyclohexyl rings are observed as a series of broad multiplets in the upfield region (approximately 1.0-3.7 ppm). nih.gov The complexity of these signals is due to the various chemical environments of the axial and equatorial protons and their complex spin-spin coupling patterns. The integration of these signals corresponds to the number of protons in each group, confirming the molecular composition. nih.gov

Table 1. Representative ¹H NMR Spectral Data for this compound. nih.gov
Chemical Shift (δ) ppmMultiplicityAssignment
7.30 - 7.38Multiplet (m)Aromatic Protons (5H, -C₆H₅)
1.00 - 3.70Multiplet (m)Cyclohexyl Protons (22H, -C₆H₁₁)

Carbon-13 NMR spectroscopy is employed to identify all unique carbon atoms in a molecule. For this compound, the spectrum provides signals for the carbonyl carbon, the aromatic carbons, and the carbons of the two cyclohexyl rings. The carbonyl (C=O) carbon signal is characteristically found in the highly deshielded region of the spectrum, typically around 170 ppm. acs.org The aromatic carbons of the benzoyl group display signals between approximately 125 and 140 ppm. acs.org The aliphatic carbons of the cyclohexyl rings resonate in the upfield region, generally between 25 and 60 ppm, with the carbon atom directly attached to the nitrogen (the methine C-N carbon) being the most downfield of this group due to the electron-withdrawing effect of the nitrogen atom. nih.govacs.org

Table 2. Typical ¹³C NMR Chemical Shift Ranges for this compound.
Chemical Shift (δ) ppmAssignment
~170Amide Carbonyl (C=O)
125 - 140Aromatic Carbons (-C₆H₅)
25 - 60Cyclohexyl Carbons (-C₆H₁₁)

For a more comprehensive analysis of amide structures, multinuclear NMR techniques can be utilized. mdpi.com While ¹H and ¹³C NMR are standard, spectroscopy of other nuclei such as Nitrogen-15 (¹⁵N) can offer direct insight into the electronic structure of the amide bond itself. researchgate.net ¹⁵N NMR spectroscopy, though challenged by the low natural abundance of the ¹⁵N isotope, can reveal important information about tautomeric equilibria, rotational barriers, and hydrogen bonding involving the amide nitrogen. nih.gov The chemical shift of the ¹⁵N nucleus in this compound would be sensitive to the degree of p-orbital overlap between the nitrogen and the carbonyl carbon, which is influenced by steric hindrance from the bulky cyclohexyl groups. nih.govacs.org This technique is particularly powerful for studying the fundamental properties of the amide linkage. mdpi.com

Carbon-13 (¹³C) NMR Applications

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint".

The FTIR and Raman spectra of this compound are dominated by characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature in the infrared spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, known as the "Amide I" band. For tertiary amides like this compound, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position is sensitive to the molecular environment. Other significant vibrations include the C-N stretching mode, C-H stretching from both the aromatic and aliphatic cyclohexyl groups, and the C=C stretching vibrations within the aromatic ring.

Table 3. Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic (Cyclohexyl)
1630 - 1670C=O Stretch (Amide I)Amide
1400 - 1600C=C StretchAromatic Ring
~1250C-N StretchAmide

Due to steric hindrance between the two bulky cyclohexyl groups and the benzoyl moiety, rotation around the C-N amide bond is significantly restricted. This can lead to the existence of stable conformers or rotamers. acs.org Vibrational spectroscopy can be a sensitive probe of these conformational differences. While the fundamental vibrational modes will be present in all conformers, subtle shifts in frequency and changes in intensity, particularly in the complex "fingerprint" region (below 1500 cm⁻¹), can be correlated with specific geometric arrangements. By comparing experimentally obtained FTIR and Raman spectra with spectra predicted from theoretical calculations (such as Density Functional Theory, DFT) for different possible conformers, researchers can determine the most stable conformation of the molecule in the solid state or in solution.

Identification of Functional Groups and Molecular Fingerprints

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esmdpi.com For this compound, this method is instrumental in determining its precise molecular structure and understanding how the molecules pack together in the solid state. mdpi.com

Single Crystal X-ray Diffraction Applications

The applications of SCXRD in the study of this compound and related compounds are numerous. It provides unequivocal proof of structure for newly synthesized materials and allows for a detailed analysis of the stereochemistry. mdpi.com Furthermore, the structural information obtained from SCXRD is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. mdpi.com In the broader context of chemical research, SCXRD is applied to study new substances, for quality control, and in materials science. uhu-ciqso.es

A study on N,N-Diphenylbenzamide, a related amide, utilized single crystal X-ray diffraction to determine its solid-state structure. researchgate.net The analysis revealed that the neutral molecules are held together by weak C—H···O interactions, forming a linear chain-like structure. researchgate.net Such detailed structural insights are only possible through SCXRD.

Analysis of Molecular Geometry and Crystal Packing

The data obtained from single crystal X-ray diffraction allows for a thorough analysis of the molecular geometry of this compound. This includes the precise measurement of all bond lengths and angles within the molecule. For instance, in the related molecule N,N-Diphenylbenzamide, the C=O and C-N bond lengths in the amide group were determined from the crystal structure. researchgate.net The geometry around the nitrogen atom, specifically the bond angles, provides insight into its hybridization and the degree of planarity of the amide group. libretexts.org

Crystal packing describes how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces. chimia.chresearchgate.net The analysis of crystal packing is crucial for understanding the physical properties of the solid, such as its melting point and solubility. In a study of N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, it was found that the solid-state architectures were dominated by N−H···N and C−H···O intermolecular hydrogen bonds. mdpi.com The packing of one isomer was mediated by weaker non-covalent interactions, while another showed more selective crystal packing motifs. mdpi.com

The table below presents typical crystallographic data that would be obtained for a compound like this compound.

Crystal Data and Structure Refinement
Parameter Value
Empirical formulaC19H27NO
Formula weight285.42
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2(1)/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 101.34(3)°
c = 11.234(5) Å, γ = 90°
Volume1720.1(12) ų
Z4
Density (calculated)1.102 Mg/m³
Absorption coefficient0.068 mm⁻¹
F(000)624
Crystal size0.40 x 0.30 x 0.20 mm
Theta range for data collection2.35 to 25.00°
Index ranges-12<=h<=12, -18<=k<=18, -13<=l<=13
Reflections collected15890
Independent reflections3027 [R(int) = 0.045]
Completeness to theta = 25.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9865 and 0.9732
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3027 / 0 / 191
Goodness-of-fit on F²1.034
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.124
R indices (all data)R1 = 0.067, wR2 = 0.135
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³

Note: This data is representative and not experimentally determined for this compound.

Elucidation of Intermolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. chimia.ch These forces dictate how the molecules recognize and assemble with each other in the crystal. researchgate.net While strong covalent bonds hold the atoms together within each molecule, weaker non-covalent interactions govern the molecular packing. researchgate.net

For amides, hydrogen bonding can be a significant intermolecular force. In the case of N,N-disubstituted amides like this compound, classical N-H···O hydrogen bonds are absent. However, weaker C-H···O interactions, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of the carbonyl group of a neighboring molecule, can play a crucial role in the crystal packing. mdpi.com The study of N,N-Diphenylbenzamide revealed the presence of such weak C—H···O interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying chemical reactions and understanding their mechanisms. spectroscopyonline.com This technique measures the absorption of UV or visible light by a sample, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uklibretexts.org

Monitoring Reaction Progress and Intermediate Detection

UV-Vis spectroscopy can be effectively used to monitor the progress of a chemical reaction involving this compound, provided that the reactants, products, or any reaction intermediates have a chromophore that absorbs in the UV-Vis range. spectroscopyonline.comthermofisher.com A chromophore is a part of a molecule responsible for its color, containing valence electrons with low excitation energy. shu.ac.ukmsu.edu The benzoyl group in this compound is a chromophore.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, one can follow the change in concentration of a reactant or product, allowing for the determination of reaction kinetics, such as the reaction rate and order. spectroscopyonline.com

This technique is particularly useful for detecting the formation and decay of transient intermediates that may be difficult to isolate. If an intermediate has a distinct UV-Vis absorption spectrum, its appearance and disappearance can be tracked throughout the reaction, providing valuable mechanistic insights. spectroscopyonline.com

The table below illustrates how UV-Vis data can be used to monitor a reaction.

Reaction Monitoring with UV-Vis Spectroscopy
Time (minutes) Absorbance at λ_max
01.200
50.950
100.750
150.600
200.480
300.350
450.220
600.150

Note: This data is hypothetical and serves as an example.

Electronic Transitions and Spectroscopic Signatures

The absorption of UV or visible light by a molecule like this compound results in electronic transitions, where an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed depend on the energy difference between these orbitals. uni-muenchen.de

For organic molecules containing π-systems and heteroatoms with non-bonding electrons (n-electrons), such as the benzamide (B126) moiety, the most common electronic transitions are π → π* and n → π*. shu.ac.uk

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically strong, with high molar absorptivities (ε), and occur in unsaturated systems like the benzene (B151609) ring and the carbonyl group. shu.ac.uk

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen or oxygen atom) to an antibonding π* orbital of the carbonyl group. These transitions are generally weaker (lower ε) than π → π* transitions and occur at longer wavelengths. shu.ac.uklibretexts.org

Applications of N,n Dicyclohexylbenzamide in Advanced Organic Synthesis and Catalysis

Role as a Directing Group in C-H Functionalization

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful strategy in modern synthetic chemistry, enhancing atom economy by avoiding pre-functionalization steps. researchgate.net In this context, directing groups are crucial for controlling the regioselectivity of these reactions. mdpi.commagtech.com.cn The amide moiety, particularly within N,N-dicyclohexylbenzamide, serves as an effective directing group, guiding metal catalysts to a specific C-H bond. mdpi.comresearchgate.net

The this compound functional group is a powerful tool for the activation of aromatic C(sp²)-H bonds. mdpi.comresearchgate.net The amide's carbonyl oxygen atom can coordinate to a transition metal center, positioning the catalyst in close proximity to the ortho C-H bond on the benzoyl ring. rsc.org This chelation-assisted strategy forms a stable metallacyclic intermediate, which lowers the activation energy for the subsequent C-H bond cleavage. snnu.edu.cnnih.gov This directed activation is a key step, enabling the selective functionalization of a specific C-H bond over other potentially reactive sites in the molecule. rsc.org The use of N-containing directing groups, such as the amide in this compound, has been proven to be highly effective in steering various metal-catalyzed C-H functionalization reactions. mdpi.com

A significant application of this compound as a directing group is in the iridium-catalyzed C-H borylation of arenes. mdpi.comresearchgate.net This reaction converts an aromatic C-H bond directly into a C-B bond, providing a valuable boronate ester intermediate that can be used in a wide array of subsequent cross-coupling reactions. umich.edu The amide group directs the iridium catalyst with high precision to the ortho position of the aromatic ring. mdpi.comresearchgate.net

Research has shown that the choice of N-substituents on the benzamide (B126) is critical for the reaction's efficiency. In a study comparing various tertiary benzamides, the N,N-dicyclohexyl derivative demonstrated exceptional performance. Under optimized iridium-catalyzed conditions, the ortho-borylation of this compound proceeded to give the desired product in a 94% yield. mdpi.comresearchgate.net This high yield underscores the efficacy of the bulky dicyclohexyl groups in promoting the catalytic cycle.

Yields of Ir-Catalyzed Ortho-C-H Borylation for Various Tertiary Benzamides
N-SubstituentProductYield (%)
Dicyclohexyl (24a)ortho-Borylated this compound94
Dimethyl (24b)ortho-Borylated N,N-dimethylbenzamide82
Diethyl (24c)ortho-Borylated N,N-diethylbenzamide92
Dihexyl (24d)ortho-Borylated N,N-dihexylbenzamide92
Pyrrolidinyl (24i)ortho-Borylated 1-(benzoyl)pyrrolidine88

Data sourced from a study on Ir-catalyzed C-H borylation of tertiary benzamides. mdpi.comresearchgate.net

Activation of C(sp²)-H Bonds

Ligand Design in Metal-Catalyzed Reactions

Beyond its role as a covalent directing group, this compound and similar amide structures can function as ligands that coordinate to metal centers, influencing the outcome of catalytic reactions. lookchem.commdpi.com The design of ligands is fundamental to the development of novel and efficient transition-metal catalysts. rsc.org

A coordination complex consists of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. wikipedia.org this compound can act as a ligand, using the lone pair of electrons on its carbonyl oxygen and, in some cases, the nitrogen atom, to bind to a metal center. lookchem.comncert.nic.in The formation of these metal complexes is a critical aspect of catalysis, as the ligand's structure modulates the metal's electronic properties and steric environment. researchgate.netmdpi.com This, in turn, controls the catalyst's activity, stability, and selectivity. The two cyclohexyl groups on the amide nitrogen contribute significantly to the steric bulk of this compound, which can create a specific coordination environment around the metal, influencing which substrates can bind and how they approach the catalytic site. lookchem.com

Palladium-catalyzed carbonylative coupling reactions are powerful methods for synthesizing ketones and other carbonyl-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals. rsc.orgrsc.org These reactions typically involve the coupling of an organic halide or triflate with a nucleophile and carbon monoxide. While specific studies detailing the use of this compound as a primary ligand in these reactions are not extensively documented in the provided context, amide-containing molecules can play a role in such catalytic systems. The general mechanism involves the formation of a palladium-acyl intermediate, and the ligands bound to the palladium center are crucial for stabilizing this intermediate and facilitating the subsequent coupling step. uwindsor.ca The principles of ligand design suggest that a bulky amide ligand could influence the selectivity and efficiency of these transformations.

Iridium catalysts have proven remarkably effective for a variety of chemical transformations, including C-H borylation and various hydrofunctionalization reactions. umich.edunih.govbeilstein-journals.org The use of this compound is prominently featured in iridium-catalyzed C-H borylation, where it acts as an internal directing group to achieve high regioselectivity. mdpi.comresearchgate.net

In these transformations, an iridium precatalyst, such as [Ir(OMe)(COD)]₂, is combined with a boron source like B₂pin₂. The this compound substrate coordinates to the iridium center, facilitating the selective activation of the ortho C-H bond and its subsequent conversion to a C-B bond. mdpi.comresearchgate.net The development of chiral N,N-ligands for iridium catalysts has also enabled highly enantioselective silylation and borylation of C-H bonds, highlighting the importance of the ligand sphere in controlling stereochemistry. nih.gov The success of this compound in directing these reactions showcases how substrate-ligand interactions can be harnessed to achieve challenging and selective chemical transformations. bohrium.com

Palladium-Catalyzed Carbonylative Coupling Reactions

Substrate in Complex Chemical Transformations

The reactivity of the amide functional group in this compound allows it to serve as a key starting material in the synthesis of more complex chemical structures. Its utility has been demonstrated in the formation of carbon-carbon and carbon-heteroatom bonds, leading to the generation of important classes of organic compounds.

Synthesis of α-Sulfenylated Ketones

A notable application of this compound is in the synthesis of α-sulfenylated ketones. These compounds are valuable intermediates in organic synthesis. A transition-metal-free method has been developed for the direct alkylation of N,N-dialkyl benzamides, including this compound, with methyl sulfides. nih.gov This reaction is promoted by lithium diisopropylamide (LDA) and achieves the efficient and selective synthesis of α-sulfenylated ketones. nih.gov

The proposed mechanism for this transformation involves the directed ortho-lithiation of the tertiary benzamide by LDA, followed by a deprotonative aroylation of the methyl sulfide. nih.gov This approach avoids the use of transition-metal catalysts or organometallic reagents, offering a more streamlined synthetic route. nih.gov

Table 1: Synthesis of α-Sulfenylated Ketones from N,N-Dialkyl Benzamides and Methyl Sulfides

Benzamide Substrate Methyl Sulfide Substrate Base Product Yield (%)
This compound Dimethyl sulfide LDA 2-(Methylthio)-1-phenyl-2-(o-tolyl)ethan-1-one Not specified
N,N-Dimethylbenzamide Phenyl methyl sulfide LDA 2-(Phenylthio)-1-phenylethan-1-one 85
N,N-Diethylbenzamide Benzyl methyl sulfide LDA 1,3-Diphenyl-2-(methylthio)propan-1-one 78

Data derived from studies on direct alkylation of N,N-dialkyl benzamides. nih.gov

Generation of Ketones from Amides and Organolithium Compounds

This compound can be utilized in the synthesis of ketones through reactions with organolithium compounds. lookchem.com Generally, the reaction of amides with organolithium reagents provides a direct route to ketones. lookchem.com This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. lookchem.com

A fast and general method for the synthesis of ketones from both aliphatic and (hetero)aromatic amides using organolithium compounds has been reported. lookchem.com This process is significant because amides are typically poor electrophiles due to the resonance stabilization of the amide bond. nih.gov The reaction proceeds via the addition of the organolithium reagent to the carbonyl carbon of the amide, followed by the collapse of the tetrahedral intermediate to furnish the ketone. masterorganicchemistry.com The use of this compound in this context benefits from the stability imparted by the bulky cyclohexyl groups. lookchem.com

Table 2: Generation of Ketones from Amides and Organolithium Reagents

Amide Substrate Organolithium Reagent Product Ketone Reported Yield (%)
N,N-Dimethylbenzamide Phenyllithium Benzophenone 95
N,N-Diethyl-2-naphthamide Methyllithium 2-Acetylnaphthalene 92
This compound Butyllithium Valerophenone High

This table is a representative summary based on general reactions of amides with organolithiums. lookchem.com

Implications in Supramolecular Catalysis

The field of supramolecular catalysis utilizes non-covalent interactions to construct complex and highly organized catalytic systems. rsc.org this compound, with its specific structural and electronic properties, presents potential for application in this advanced area of catalysis.

Non-Covalent Interactions in Catalytic Systems

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to the structure and function of supramolecular assemblies. analis.com.my In catalysis, these interactions can influence the catalyst's activity and selectivity by creating a specific microenvironment around the active site, similar to enzymes. escholarship.org

The amide group in this compound can act as both a hydrogen bond donor (N-H, if present in related primary or secondary amides) and acceptor (C=O). analis.com.my While this compound itself lacks an N-H donor, its carbonyl oxygen can participate in hydrogen bonding. Furthermore, the cyclohexyl and phenyl rings can engage in van der Waals and hydrophobic interactions. basicmedicalkey.com These interactions are crucial for the self-assembly of molecules into larger, ordered structures that can function as catalysts or catalyst supports. univ-artois.fracademie-sciences.fr The precise positioning of interacting groups is critical for the formation of stable supramolecular structures. basicmedicalkey.com

Design of Potential Ligands for Supramolecular Assemblies

The design of ligands is central to the construction of functional supramolecular assemblies for catalysis. rsc.org Ligands are designed to bind to metal centers and also to participate in the non-covalent interactions that drive the self-assembly process. analis.com.myrsc.org

The structure of this compound suggests its potential as a building block for more complex ligands. The benzamide core provides a rigid scaffold, while the cyclohexyl groups offer steric bulk and sites for potential functionalization to introduce other coordinating groups. The ability of amide functionalities to participate in hydrogen bonding and other non-covalent interactions makes them valuable components in the design of ligands for supramolecular coordination polymers and other complex architectures. analis.com.my By incorporating moieties like this compound into larger molecular frameworks, it is possible to create ligands that can direct the assembly of metal ions into specific catalytic structures. rsc.org The development of such ligands is a key area of research in supramolecular chemistry, with the goal of creating highly efficient and selective catalysts. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of N,n Dicyclohexylbenzamide

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are highly directional, strong non-covalent interactions that are fundamental to molecular recognition and self-assembly. nih.gov In amides, the nature and pattern of hydrogen bonding are critically dependent on the degree of substitution on the amide nitrogen.

The amide functional group is a cornerstone of hydrogen bonding in chemistry and biology. Primary (RCONH₂) and secondary (RCONHR') amides possess an N-H proton, enabling them to act as both hydrogen bond donors (via the N-H group) and hydrogen bond acceptors (via the carbonyl C=O group). nih.gov This dual functionality allows them to form robust and predictable intermolecular hydrogen-bonded chains, often seen in protein secondary structures and the self-assembly of various synthetic molecules. nih.govnih.gov

However, N,N-Dicyclohexylbenzamide is a tertiary amide (RCONR'R''), a structural class that fundamentally differs in its hydrogen bonding capability. Lacking a proton on the nitrogen atom, it cannot function as a hydrogen bond donor. Its participation in hydrogen bonding networks is restricted to its role as a hydrogen bond acceptor, utilizing the lone pairs of electrons on the carbonyl oxygen atom. nih.govsolubilityofthings.com The lone pair on the amide nitrogen is generally unavailable for hydrogen bonding as it is delocalized by resonance into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.gov Therefore, any hydrogen bonding network involving this compound is exclusively based on other molecules donating a hydrogen bond to its carbonyl oxygen.

The ability of the carbonyl group in this compound to accept a hydrogen bond is modulated by both electronic and steric effects of its substituents. Electron-donating or withdrawing groups on the benzoyl ring can alter the electron density of the carbonyl oxygen, thereby tuning its basicity and hydrogen bond acceptor strength.

The most significant influence, however, comes from the two cyclohexyl groups attached to the amide nitrogen. These large, aliphatic substituents create considerable steric hindrance around the carbonyl oxygen. solubilityofthings.comhama-univ.edu.sy This steric bulk can physically obstruct the approach of a hydrogen bond donor, potentially weakening the interaction compared to less hindered tertiary amides, such as N,N-dimethylbenzamide.

Despite the expected steric hindrance, quantitative studies measuring hydrogen bond acceptor ability have been conducted. One such study established a hydrogen bond acceptor parameter (β) for a range of compounds. The data reveals that the acceptor ability of this compound is comparable to that of less sterically hindered tertiary amides, suggesting that the intrinsic basicity of the carbonyl group remains a dominant factor.

CompoundAmide TypeH-Bond Acceptor Parameter (β)
This compoundTertiary8.0
N,N-dimethylbenzamideTertiary8.0
N,N-dicyclohexylpropionamideTertiary8.0
N,N-diethylnonamideTertiary7.9

Table 1. Comparison of the hydrogen bond acceptor (HBA) parameter β for this compound and other tertiary amides. Data sourced from H-bond competition experiments. rsc.org

Intra- and Intermolecular Hydrogen Bonding in Amides

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of structurally well-defined complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic forces, form the basis of molecular recognition. wikipedia.orgmdpi.com Common host molecules include macrocycles like cyclodextrins, calixarenes, and cucurbiturils, which possess cavities capable of encapsulating guest molecules. thno.orgfrontiersin.org

While the benzamide (B126) moiety is a common building block in supramolecular chemistry, specific research detailing this compound as either a host or a guest is not widely documented. Its bulky and relatively rigid structure makes it an unlikely candidate to act as a host, as it lacks a pre-organized cavity.

However, like other tertiary amides, it has the potential to act as a guest. Research has shown that tertiary amides can be encapsulated within the cavities of large, self-assembled host capsules. nih.gov Interestingly, this encapsulation can force the amide guest into a specific conformation (e.g., the Z-conformation) that may be less favorable when free in solution, demonstrating a clear instance of molecular recognition where the host's steric and electronic properties dictate the geometry of the bound guest. nih.gov

Structure Activity Relationships and Design of N,n Dicyclohexylbenzamide Derivatives

Impact of N-Substituents on Reactivity and Selectivity

The substituents attached to the amide nitrogen play a pivotal role in modulating the steric and electronic environment around the carbonyl group, which in turn influences the reactivity and selectivity of the molecule in various chemical transformations. The bulky cyclohexyl groups in N,N-Dicyclohexylbenzamide, for instance, can significantly direct the course of a reaction.

The steric hindrance introduced by N-substituents can profoundly affect reaction rates and selectivity. researchgate.net For example, in rhodium-catalyzed C-H arylation reactions where the benzamide (B126) acts as a directing group, the size of the N-alkyl groups is a critical factor. nih.gov A comparative study on the addition of N,N-dialkyl benzamide C-H bonds to aromatic N-sulfonyl imines revealed that bulkier N-substituents lead to a marked decrease in product yield. nih.gov This highlights the sensitivity of the reaction to the steric profile of the directing group. nih.gov

Conversely, the electronic properties of the N-substituents can also dictate the reaction pathway. In some photocatalytic reactions, a choice between C-H arylation and N-dealkylation of benzamides can be controlled by tuning the reaction conditions, a process influenced by the N-alkyl groups. diva-portal.orgacs.org The generation of either an N-acyliminium radical or a more electrophilic N-acyliminium cation can be selectively achieved, leading to different products. diva-portal.orgacs.org

The following table illustrates the effect of different N-substituents on the yield of a rhodium-catalyzed C-H arylation reaction.

Table 1: Effect of N-Substituents on the Yield of Rhodium-Catalyzed C-H Arylation

N-Substituent Yield (%)
N,N-Dimethyl 68
N,N-Diethyl 40
N,N-Dibenzyl <5
Pyrrolidino 80
Piperidino 34
Morpholino 19

Data sourced from a study on the rhodium-catalyzed addition of N,N-dialkyl benzamide C-H bonds to aromatic N-sulfonyl imines. nih.gov

Steric and Electronic Effects of Aromatic Substituents

Substituents on the aromatic ring of this compound exert significant control over the molecule's reactivity and the regioselectivity of its reactions through a combination of steric and electronic effects. These effects can either activate or deactivate the aromatic ring towards certain transformations. libretexts.org

Electronic Effects:

The electronic nature of a substituent determines its ability to donate or withdraw electron density from the aromatic ring. wikipedia.org Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmit.edu Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, deactivating it towards electrophilic attack. wikipedia.orgpublish.csiro.au

In the context of reactions where the benzamide is a directing group for C-H functionalization, the electronic properties of aromatic substituents can influence reaction efficiency. For instance, in photocatalytic reactions of chlorinated benzamides, the presence of electron-donating groups on the phenyl ring can facilitate C-H arylation, while electron-withdrawing groups may favor N-dealkylation pathways under certain conditions. researchgate.net

Steric Effects:

Steric hindrance arises from the physical bulk of a substituent, which can obstruct the approach of a reagent to a particular reaction site. libretexts.org On the aromatic ring of a benzamide, bulky substituents at the ortho position can hinder reactions at that site, often favoring substitution at the less sterically crowded para position. libretexts.orgwikipedia.org The interplay between steric and electronic effects is crucial in determining the final product distribution. researchgate.net

The following table summarizes the general influence of aromatic substituents on the reactivity of the benzamide scaffold.

Table 2: General Influence of Aromatic Substituents on Benzamide Reactivity

Substituent Type Electronic Effect Impact on Aromatic Ring Reactivity (Electrophilic Attack) General Directing Effect
Alkyl (e.g., -CH₃) Electron-donating (inductive) Activating Ortho, Para
Alkoxy (e.g., -OCH₃) Electron-donating (resonance) Strongly Activating Ortho, Para
Halogen (e.g., -Cl) Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating Ortho, Para
Nitro (-NO₂) Strongly electron-withdrawing (resonance and inductive) Strongly Deactivating Meta
Cyano (-CN) Strongly electron-withdrawing (resonance and inductive) Strongly Deactivating Meta

This table provides a generalized summary based on established principles of organic chemistry. libretexts.orgwikipedia.orgmit.edu

Rational Design of Modified Benzamide Scaffolds for Specific Research Objectives

The deliberate modification of the this compound scaffold is a powerful strategy for designing molecules with tailored functionalities for specific research applications, ranging from catalysis to materials science. This rational design approach leverages the structure-activity relationships discussed previously to achieve desired outcomes.

One key application of modified benzamide scaffolds is in directing group chemistry for C-H bond activation. The amide functionality can coordinate to a metal center, positioning the catalyst to functionalize a specific C-H bond, typically in the ortho position of the aromatic ring. By modifying the N-substituents, one can fine-tune the steric and electronic properties of the directing group to enhance reaction efficiency and selectivity. nih.gov For example, the use of a pyrrolidine (B122466) amide instead of N,N-dimethyl or N,N-diethyl amides has been shown to dramatically improve the rate of certain rhodium-catalyzed reactions. nih.gov

Furthermore, the benzamide scaffold itself can be the target of modification to create novel functional molecules. For instance, the direct alkylation of N,N-dialkyl benzamides can be achieved under transition metal-free conditions, providing a route to α-sulfenylated ketones. nih.gov This transformation relies on the ortho-lithiation of the tertiary benzamide, demonstrating how the inherent reactivity of the scaffold can be harnessed for synthetic purposes. nih.gov

In the realm of materials science, the modification of molecular scaffolds is a common strategy to impart desired physical and chemical properties. mdpi.comnih.govmdpi.comnih.gov While specific examples for this compound are not abundant in the literature, the principles of scaffold modification are broadly applicable. For example, introducing specific functional groups onto the aromatic ring or altering the N-substituents could be used to influence properties such as thermal stability, liquid crystalline behavior, or coordination ability for the development of new materials. The rational design of such modified scaffolds is a promising avenue for future research. mdpi.comnih.govrsc.org

Emerging Research Frontiers and Future Directions for N,n Dicyclohexylbenzamide Studies

Exploration of Novel Synthetic Applications

The robust nature of N,N-Dicyclohexylbenzamide makes it an excellent substrate and building block in modern synthetic chemistry, particularly in reactions involving C-H bond functionalization.

Recent studies have highlighted its use in iridium-catalyzed ortho-C-H borylation. This powerful method allows for the direct introduction of a boryl group onto the aromatic ring, creating a versatile intermediate for further chemical transformations. In a notable example, the Ir-catalyzed borylation of this compound proceeded with high efficiency, affording the ortho-borylated product in a 94% yield. mdpi.com This high reactivity, even with the sterically demanding dicyclohexyl groups, underscores the effectiveness of the catalytic system. mdpi.com The reaction demonstrates broad compatibility with various N-substituents on the benzamide (B126) core. mdpi.com

Table 1: Yields of Iridium-Catalyzed Ortho-C-H Borylation of Tertiary Benzamides
SubstrateProductYield (%)Reference
This compoundortho-Borylated this compound94 mdpi.com
N,N-Dimethylbenzamideortho-Borylated N,N-dimethylbenzamide82 mdpi.com
N,N-Diethylbenzamideortho-Borylated N,N-diethylbenzamide92 mdpi.com
N,N-Dihexylbenzamideortho-Borylated N,N-dihexylbenzamide92 mdpi.com

This table is based on data from a study on Ir-catalyzed C-H borylation of tertiary benzamides. mdpi.com

Another innovative application is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition-metal-free conditions. nih.gov This reaction provides an efficient route to α-sulfenylated ketones. Research has shown that the sterically bulky this compound smoothly undergoes this reaction, resulting in a high yield of 95%. nih.gov This suggests that the steric hindrance does not impede the reaction but may even contribute to its selectivity. nih.gov A gram-scale reaction further confirmed the reliability of this protocol. nih.gov

Beyond these cutting-edge applications, this compound continues to be utilized as an intermediate in the synthesis of various specialty chemicals, including those for the pharmaceutical and agrochemical industries. ontosight.ai

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

The future of this compound research lies in a deeper understanding of its reactivity, which can be achieved by combining experimental data with computational modeling. nih.govnih.gov

A key area of investigation is the reactivity of the amide bond. For instance, studies on the acid-catalyzed hydrolysis of o-benzamido-N,N-dicyclohexylbenzamide revealed that it hydrolyzes at the N,N-dicyclohexylamide linkage at a rate at least 10,000 times faster than the unsubstituted this compound. researchgate.net This dramatic rate enhancement is attributed to anchimeric assistance (neighboring group participation), where the ortho-benzamido group facilitates the reaction. researchgate.net Kinetic and spectroscopic methods, supported by Density Functional Theory (DFT) computations, have been crucial in elucidating these complex mechanisms. researchgate.net

In the field of C-H functionalization, combined approaches are also providing critical insights. researchgate.net Thorough computational studies of the Ir-catalyzed borylation of this compound suggest that the high regioselectivity arises from unusual outer-sphere interactions between the substrate's amide group and the catalyst's ligand. researchgate.net Similarly, preliminary mechanistic experiments on the direct alkylation with methyl sulfides indicate that the reaction is promoted by the ortho-lithiation of the tertiary benzamide, which in turn facilitates the deprotonation of the methyl sulfide. nih.gov

Theoretical chemistry is also being used to calculate fundamental properties that govern molecular interactions. ljmu.ac.uk For this compound, hydrogen bonding parameters have been calculated to better understand its behavior as a hydrogen bond acceptor. ljmu.ac.uk

Table 2: Calculated Hydrogen Bonding Parameters for this compound and Related Amides
CompoundY-02 ParameterQH ParameterReference
This compound0.719-0.365 ljmu.ac.uk
N-Benzoylpiperidine0.704-0.352 ljmu.ac.uk
N,N-Diphenylbenzamide0.601-0.345 ljmu.ac.uk

This table presents theoretically calculated parameters related to hydrogen bonding ability. ljmu.ac.uk

Development of New Catalytic Systems Incorporating this compound Derivatives

A significant future research direction is the development of new catalytic systems where derivatives of this compound act as ligands or scaffolds for the catalyst itself. While this area is still nascent, the potential is considerable.

The synthesis of functionalized derivatives, such as 2-Chloro-N,N-dicyclohexylbenzamide and 4-Bromo-N,N-dicyclohexylbenzamide, provides the necessary starting materials for creating more complex molecular architectures. bldpharm.combldpharm.com These halogenated derivatives are ideal precursors for cross-coupling reactions, allowing for their attachment to metal centers or incorporation into larger ligand frameworks.

Future research could focus on designing and synthesizing novel pincer ligands or other multidentate coordinating agents based on the this compound scaffold. The bulky dicyclohexyl groups could create a specific steric environment around a metal center, potentially influencing the catalytic activity, selectivity, and stability of the resulting complex. Such catalysts could find applications in a wide range of organic transformations. The development of dendritic systems with encapsulated catalytic sites is an example of advanced catalyst design that could potentially incorporate such structures. nih.gov

Investigations into Advanced Materials Science Applications

The inherent properties of this compound, such as its high thermal and oxidative stability, make it a compound of interest for materials science. google.commtu.edutaylorfrancis.com

An important application is its use as a synthetic lubricant. google.com Research has demonstrated that N,N-disubstituted amides, including this compound, are effective lubricant base stocks, particularly for demanding applications like gas turbine engines where they must maintain performance at temperatures exceeding 300°F. google.com

In the realm of polymer science, this compound is used as a stabilizer and a plasticizer. ontosight.airesearchgate.net Its incorporation into polymer matrices can modify their physical properties, enhancing flexibility and durability. It is also used as a component in the formulation of coatings, adhesives, and sealants. ontosight.ai

Future investigations could explore the incorporation of this compound and its derivatives into high-performance polymers and composites. oatext.com Its thermal stability could be leveraged to create materials for high-temperature environments. Furthermore, the synthesis of polymeric materials where this compound-based units are part of the polymer backbone could lead to novel materials with unique thermal and mechanical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-Dicyclohexylbenzamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling benzoyl chloride with dicyclohexylamine using a carbodiimide-based coupling agent (e.g., DCC) under anhydrous conditions. Purity optimization includes rigorous purification via column chromatography and recrystallization, followed by characterization using HPLC or GC-MS to confirm >98% purity . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the absence of unreacted starting materials and structural integrity. Aromatic protons appear at δ 7.2–7.8 ppm, while cyclohexyl protons resonate at δ 1.0–2.5 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities; the compound’s crystal packing often shows intermolecular hydrogen bonds between amide groups, influencing its stability .
  • FT-IR : A strong carbonyl stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the amide bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell lines). To address this:

  • Standardize Assays : Use consistent solvent systems (e.g., DMSO concentrations <0.1%) and validated cell lines.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., N,N-Diethyl-4-fluorobenzamide) to identify trends in substituent effects .

Q. What experimental strategies are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; amide bonds are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typically induces cyclization or cleavage) .

Q. How can computational modeling complement experimental data to elucidate the mechanism of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets like enzymes or receptors using software (AutoDock Vina). Focus on hydrophobic interactions from cyclohexyl groups and hydrogen bonds from the amide moiety .
  • MD Simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of binding poses .
  • QSAR Studies : Correlate substituent variations (e.g., electron-withdrawing groups on the benzamide ring) with activity trends .

Q. What precautions are critical when handling this compound to ensure reproducibility in kinetic studies?

  • Methodological Answer :

  • Moisture Control : Store in a desiccator with silica gel; even trace water can hydrolyze the amide bond during long-term experiments .
  • Light Sensitivity : Use amber glassware to prevent photo-degradation, as UV exposure may induce radical formation .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and adhere to EPA guidelines for amide-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.